molecular formula C4H10BaNO6P B601497 Fosfomycin EP Impurity C (Barium Salt) CAS No. 114252-50-5

Fosfomycin EP Impurity C (Barium Salt)

Cat. No. B601497
M. Wt: 336.43
InChI Key: MQGUHTRENKNMLF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Fosfomycin EP Impurity C (Barium Salt) is an impurity of Fosfomycin . It is also known as Trometamol Phosphoric Acid Barium Salt or 2-Amino-3-hydroxy-2-(hydroxymethyl)propyl dihydrogen phosphate barium salt . Fosfomycin is a broad-spectrum antibiotic used for the treatment of urinary tract infections (UTIs) .


Molecular Structure Analysis

The molecular formula of Fosfomycin EP Impurity C (Barium Salt) is C4H10NO6P.Ba . The molecular weight is 336.43 . The structure can be represented as [Ba+2].NC(CO)(CO)COP(=O)([O-])[O-] in SMILES notation .


Physical And Chemical Properties Analysis

The accurate mass of Fosfomycin EP Impurity C (Barium Salt) is 336.9298 . The flash point is 4.0 . It should be stored at a temperature of +4°C and shipped at room temperature .

Scientific Research Applications

1. Quantitative Analysis in Pharmaceuticals

Fosfomycin EP Impurity C (Barium Salt) plays a significant role in the quantitative analysis of fosfomycin and its impurities in pharmaceutical products. A study by Jiang et al. (2015) developed a quantitative 31P‐NMR spectroscopy method for determining fosfomycin and impurity A in fosfomycin sodium or calcium pharmaceuticals. This technique is notable for its high accuracy, precision, and convenience, demonstrating the importance of fosfomycin impurities in quality control processes (Haipeng Jiang et al., 2015).

2. Insight into Antibiotic Properties

Research on fosfomycin, including its impurities, provides valuable insights into the properties and applications of the antibiotic. For example, studies by Michalopoulos et al. (2011) and Pérez et al. (2014) have detailed the broad-spectrum bactericidal properties of fosfomycin, its mode of action, and its applications in both human and veterinary medicine. These insights are crucial for understanding the efficacy and potential of fosfomycin in various therapeutic contexts (A. Michalopoulos, I. Livaditis, & V. Gougoutas, 2011), (D. S. Pérez, M. O. Tapia, & A.L. Soraci, 2014).

3. Role in Pharmacokinetics and Pharmacodynamics

Understanding the impurities of fosfomycin, such as Fosfomycin EP Impurity C (Barium Salt), is essential for exploring the pharmacokinetic and pharmacodynamic relationships of the drug. Research by VanScoy et al. (2015) utilized an in vitro infection model to determine the efficacy of fosfomycin against multidrug-resistant bacteria, highlighting the importance of impurity analysis in optimizing dosing regimens for improved clinical outcomes (B. VanScoy, J. McCauley, E. Ellis-Grosse, et al., 2015).

Future Directions

Fosfomycin, the parent compound, has a broad spectrum of antibacterial activity, excellent pharmacodynamic/pharmacokinetic properties, and good bioavailability . Its potential use for difficult-to-treat bacterial infections has become promising, and fosfomycin has become an ideal candidate for the effective treatment of bacterial infections caused by multidrug-resistant isolates, especially in combination with other therapeutic drugs . This suggests that Fosfomycin EP Impurity C (Barium Salt) and related compounds may also have potential for future research and development.

properties

IUPAC Name

[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] phosphate;barium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12NO6P.Ba/c5-4(1-6,2-7)3-11-12(8,9)10;/h6-7H,1-3,5H2,(H2,8,9,10);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGUHTRENKNMLF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(COP(=O)([O-])[O-])N)O.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BaNO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosfomycin EP Impurity C (Barium Salt)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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